1-Pivaloyl-5-methoxyindole structure elucidation
1-Pivaloyl-5-methoxyindole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-Pivaloyl-5-methoxyindole
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of 1-Pivaloyl-5-methoxyindole. We move beyond a simple recitation of data to explore the causal reasoning behind the multi-technique analytical strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a technical primer for researchers and professionals, demonstrating how disparate datasets are synergized into a single, validated structural hypothesis.
Introduction: The Significance of the N-Acylindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its derivatization allows for the fine-tuning of biological activity. Specifically, N-acylation provides a synthetically accessible handle and can modulate the electronic properties and metabolic stability of the indole ring.[1][2] The inclusion of a methoxy substituent further enhances the electron-rich nature of the benzene portion of the indole, influencing its reactivity and potential biological interactions. 5-methoxyindole, for instance, is a crucial intermediate in the synthesis of compounds targeting cardiovascular and neurological diseases.[3]
Given this context, the unambiguous characterization of a specific derivative like 1-Pivaloyl-5-methoxyindole is paramount. The pivaloyl group, with its bulky tert-butyl moiety, introduces significant steric and electronic effects that must be precisely mapped. This guide treats the molecule as an unknown, applying a logical workflow to deduce its structure from first principles.
The Elucidation Workflow: A Multi-Pronged Approach
Figure 1: The integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Elemental Composition and Fragmentation
The first step is to determine the molecule's exact mass and elemental formula, followed by an analysis of its fragmentation pattern to identify stable substructures.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is chosen over standard MS for its ability to measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. For a molecule containing C, H, N, and O, this is a critical first step.
Expected Data: The molecular formula for 1-Pivaloyl-5-methoxyindole is C₁₄H₁₇NO₂. Its calculated monoisotopic mass is 231.1259 g/mol . The HRMS experiment should yield an [M+H]⁺ ion at m/z 232.1332 or an [M+Na]⁺ ion at m/z 254.1151.
Protocol 1: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.
-
Formula Determination: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the parent ion.
Tandem Mass Spectrometry (MS/MS)
Expertise & Causality: By selecting the parent ion and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation. The resulting product ions reveal the most labile bonds and the most stable fragments, providing direct clues about the molecule's structure. For N-acylindoles, cleavage of the N-acyl bond is a common and diagnostic fragmentation pathway.[4]
Predicted Fragmentation Pathway:
-
Loss of tert-butyl radical: The bond between the quaternary carbon and the carbonyl is susceptible to cleavage, leading to the loss of a C₄H₉• radical (57 Da).
-
Loss of the pivaloyl group: A key fragmentation is the cleavage of the N-C bond of the amide, resulting in the loss of the pivaloyl cation or a neutral pivaloyl radical, leaving the stable 5-methoxyindole fragment.
-
Characteristic Indole Fragmentation: The resulting 5-methoxyindole cation (m/z 147) can further fragment, often by losing CH₃• from the methoxy group or through ring cleavage.[5][6]
| Precursor Ion (m/z) | Key Fragment (m/z) | Neutral Loss | Inferred Substructure |
| 232.1 ([M+H]⁺) | 175.1 | C₄H₉• (57 Da) | Loss of tert-butyl radical |
| 232.1 ([M+H]⁺) | 148.1 | C₅H₈O (84 Da) | Loss of pivaloyl group (as ketene) |
| 148.1 | 133.0 | CH₃• (15 Da) | Loss of methyl radical from methoxyindole |
Table 1: Predicted key fragments for 1-Pivaloyl-5-methoxyindole in MS/MS.
Vibrational and Electronic Spectroscopy: Functional Group Identification
IR and UV-Vis spectroscopy provide rapid, non-destructive confirmation of key functional groups and the core chromophore.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is highly specific for identifying polar covalent bonds, such as the carbonyl (C=O) group. The frequency of the C=O stretch is sensitive to its electronic environment. In an N-acylindole, the nitrogen lone pair can participate in resonance with the carbonyl, which lowers the bond order and shifts the absorption to a lower wavenumber compared to a typical ketone.[7][8]
Expected Data:
-
~2970-2870 cm⁻¹: C-H stretching from the aliphatic tert-butyl and methoxy groups.
-
~1680-1700 cm⁻¹: A strong, sharp absorption characteristic of the tertiary amide C=O stretch.[9] This is a key diagnostic peak.
-
~1600, ~1480 cm⁻¹: C=C stretching from the aromatic indole ring.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Causality: The indole ring system is an excellent chromophore. Its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* transitions. The position and intensity of these bands are modulated by substituents on the ring.[11][12]
Expected Data: The spectrum, typically run in methanol or ethanol, should show two main absorption bands characteristic of the indole scaffold.[13][14]
-
~220-230 nm: A strong absorption band.
-
~270-290 nm: A broader, more structured band at a longer wavelength. The methoxy group may cause a slight bathochromic (red) shift compared to unsubstituted indole.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom in the molecule.
Protocol 2: 1D and 2D NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra: Sequentially acquire the following 2D experiments:
-
¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify all direct one-bond proton-carbon correlations.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2- and 3-bond) proton-carbon correlations, which is essential for connecting substructures.
-
¹H NMR: Proton Environments
Expertise & Causality: The chemical shift (δ) of each proton is determined by its local electronic environment.[16][17] The electron-donating methoxy group will shield nearby aromatic protons (shifting them upfield), while the electron-withdrawing N-pivaloyl group will deshield protons on the pyrrole ring and the adjacent benzene ring.[18] The bulky tert-butyl group will appear as a sharp singlet, as its nine protons are chemically equivalent and have no adjacent protons to couple with.
¹³C NMR: The Carbon Skeleton
Expertise & Causality: The ¹³C spectrum reveals every unique carbon atom in the structure. The chemical shifts are highly diagnostic. The carbonyl carbon of the pivaloyl group will be significantly deshielded (downfield), appearing around 170-180 ppm. The methoxy carbon will have a characteristic shift around 55-60 ppm.[19][20]
Integrated NMR Data Analysis (1D & 2D)
The true power of NMR comes from integrating the 1D and 2D datasets to build the molecular structure piece by piece.[21][22]
| Label | ¹H δ (ppm) | Multiplicity | J (Hz) | Integration | ¹³C δ (ppm) | HSQC Correlation | Key HMBC Correlations |
| Pivaloyl Group | |||||||
| 1' | - | - | - | - | ~177 | No | H-2, H-2' |
| 2' | - | - | - | - | ~40 | No | H-3' |
| 3' | ~1.45 | s | - | 9H | ~28 | Yes | C-1', C-2' |
| Indole Core | |||||||
| 2 | ~7.50 | d | ~3.5 | 1H | ~125 | Yes | C-1', C-3, C-3a, C-7a |
| 3 | ~6.55 | d | ~3.5 | 1H | ~108 | Yes | C-2, C-3a, C-7a |
| 3a | - | - | - | - | ~130 | No | H-2, H-3, H-4, H-7a(N-H) |
| 4 | ~7.20 | d | ~2.0 | 1H | ~115 | Yes | C-3a, C-5, C-6 |
| 5 | - | - | - | - | ~156 | No | H-4, H-6, H-OCH₃ |
| 6 | ~6.90 | dd | ~8.8, 2.0 | 1H | ~113 | Yes | C-4, C-5, C-7a |
| 7 | ~8.15 | d | ~8.8 | 1H | ~116 | Yes | C-3a, C-5, C-6 |
| 7a | - | - | - | - | ~132 | No | H-2, H-3, H-6, H-7 |
| Methoxy Group | |||||||
| 8 | ~3.85 | s | - | 3H | ~56 | Yes | C-5 |
Table 2: Predicted and integrated NMR data for 1-Pivaloyl-5-methoxyindole in CDCl₃.
Data Interpretation and Structure Assembly:
-
Identify Substructures: The ¹H NMR immediately confirms the presence of the tert-butyl group (singlet, 9H at ~1.45 ppm) and a methoxy group (singlet, 3H at ~3.85 ppm).
-
Confirm Aromatic System: The ¹H-¹H COSY experiment will show a correlation between H-6 and H-7, confirming their ortho relationship. A weaker, four-bond coupling might be observed between H-4 and H-6. The coupling between H-2 and H-3 confirms the pyrrole ring portion.[23][24][25]
-
Link Protons to Carbons: The HSQC experiment provides the direct C-H attachments as listed in Table 2.[26][27] For example, the proton at ~3.85 ppm correlates to the carbon at ~56 ppm, confirming the -OCH₃ group.
-
Assemble the Skeleton with HMBC: The HMBC experiment is the final and most critical step. It provides the long-range connectivity that links all the pieces together.[26][28]
Figure 2: Key HMBC correlations confirming the connectivity of substituents.
-
Pivaloyl Group to N1: A crucial correlation will be observed from the protons of the tert-butyl group (H-3') to the carbonyl carbon (C-1') and the quaternary carbon (C-2'). Most importantly, a correlation from the H-2 proton of the indole ring to the carbonyl carbon (C-1') definitively places the pivaloyl group on the nitrogen atom (N1).
-
Methoxy Group to C5: The protons of the methoxy group (H-8) will show a strong 3-bond correlation to the C-5 carbon of the aromatic ring, confirming its position.
Conclusion: A Self-Validating Structural Assignment
By systematically applying a suite of modern analytical techniques, we have elucidated the structure of 1-Pivaloyl-5-methoxyindole.
-
HRMS established the unambiguous elemental formula: C₁₄H₁₇NO₂.
-
MS/MS revealed fragmentation patterns consistent with a pivaloyl group attached to a methoxyindole core.
-
IR Spectroscopy confirmed the presence of a tertiary amide carbonyl and an aryl ether.
-
UV-Vis Spectroscopy showed the characteristic indole chromophore.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) provided the definitive evidence, mapping out the entire carbon-hydrogen framework and, most critically, using long-range HMBC correlations to unequivocally link the pivaloyl group to N1 and the methoxy group to C5.
Each piece of data is consistent with and validates the others, leading to a high-confidence assignment of the structure. This rigorous, multi-technique approach exemplifies the standard of evidence required in modern chemical and pharmaceutical sciences.
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